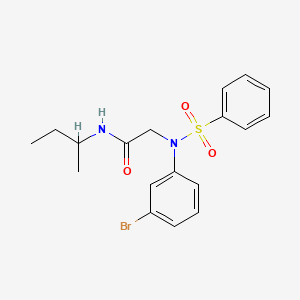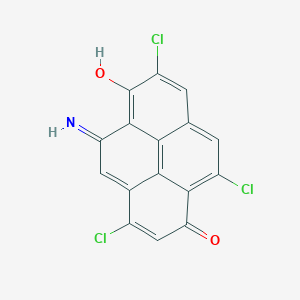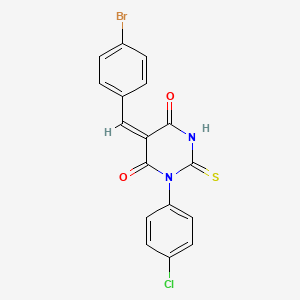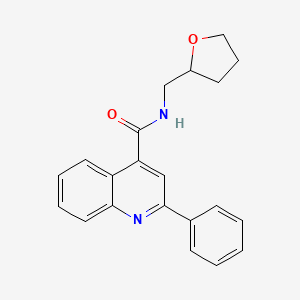
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in the field of biomedical research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 exerts its effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. Inhibition of this pathway leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound 11-7082 induces apoptosis by activating the caspase cascade. Inflammatory cytokines and chemokines are suppressed by this compound 11-7082 through the inhibition of NF-κB signaling. This compound 11-7082 has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its properties and mechanisms of action. However, this compound 11-7082 has some limitations for use in lab experiments. It can be cytotoxic at high concentrations, which may limit its use in certain assays. It is also important to note that the effects of this compound 11-7082 may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082. One potential direction is the development of new therapeutic agents based on this compound 11-7082. This could involve the modification of the compound to improve its efficacy and reduce its toxicity. Another direction is the study of the effects of this compound 11-7082 in combination with other drugs or therapies. This could involve the investigation of synergistic effects with other anti-cancer or anti-inflammatory agents. Finally, further research is needed to fully understand the mechanisms of action of this compound 11-7082 and its effects on different cell types and in different disease models.
Synthesemethoden
The synthesis of N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 involves a multi-step process that begins with the reaction of 3-bromophenylboronic acid and sec-butylamine to form the corresponding amine. This intermediate is then reacted with phenylsulfonyl chloride to produce the sulfonyl chloride derivative. Finally, the sulfonyl chloride is reacted with glycine to form this compound 11-7082.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound 11-7082 has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation. This inhibition leads to the induction of apoptosis, making this compound 11-7082 a potential candidate for the treatment of various cancers.
Inflammation is a complex process that involves the activation of various signaling pathways, including the NF-κB pathway. This compound 11-7082 has been shown to inhibit the NF-κB pathway, leading to the suppression of pro-inflammatory cytokines and chemokines. This anti-inflammatory effect makes this compound 11-7082 a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
This compound 11-7082 has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and herpes simplex virus. This inhibition is thought to be due to the suppression of NF-κB signaling, which is involved in the regulation of viral gene expression.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-3-14(2)20-18(22)13-21(16-9-7-8-15(19)12-16)25(23,24)17-10-5-4-6-11-17/h4-12,14H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSZQOZCIIIWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-4-pyridinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5001978.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001988.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5002003.png)


![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)
![methyl 2-({[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetyl}amino)benzoate](/img/structure/B5002028.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N,N-dimethyl-2-pyridinamine](/img/structure/B5002036.png)
![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)
![ethyl 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5002059.png)
![1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002065.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002084.png)